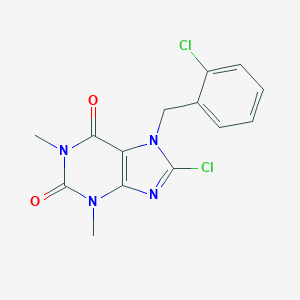![molecular formula C14H20N4S B471513 7-Tert-butyl-4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine CAS No. 351005-95-3](/img/structure/B471513.png)
7-Tert-butyl-4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-butyl-4-imino-5,6,7,8-tetrahydro1This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities and potential therapeutic uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a suitable benzothiophene derivative with a guanidine derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
7-tert-butyl-4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic potential for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-tert-butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound is structurally similar but lacks the imino group.
- (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one : Another structurally related compound with different functional groups .
Uniqueness
The presence of the imino group in 7-tert-butyl-4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization .
Eigenschaften
CAS-Nummer |
351005-95-3 |
|---|---|
Molekularformel |
C14H20N4S |
Molekulargewicht |
276.4g/mol |
IUPAC-Name |
7-tert-butyl-4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-amine |
InChI |
InChI=1S/C14H20N4S/c1-14(2,3)8-4-5-9-10(6-8)19-13-11(9)12(15)18(16)7-17-13/h7-8,15H,4-6,16H2,1-3H3 |
InChI-Schlüssel |
LBADASFODMEXTA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=N)N(C=N3)N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=N)N(C=N3)N |
Löslichkeit |
31.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B471440.png)
![3,6-diamino-5-cyano-N-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B471442.png)

![N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B471449.png)
![1-[4-(1-butanoyl-2,2,4-trimethylquinolin-7-yl)-2,2,4-trimethyl-3H-quinolin-1-yl]butan-1-one](/img/structure/B471452.png)
![5-(2,4-Dichloro-6-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B471454.png)
![2-(4-Chlorophenoxy)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B471455.png)
![3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B471457.png)

![4-benzyl-12,12-dimethyl-5-(2-phenoxyethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B471464.png)
![ethyl 2-[3-[(4-methoxyphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B471465.png)
![2-(ethylsulfanyl)-3-(4-methoxybenzyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B471466.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(pentylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B471468.png)
![3-ethyl-2-(2-propynylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B471469.png)
